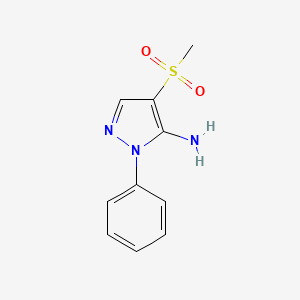
4-(Methanesulfonyl)-1-phenyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylsulfonyl)-1-phenyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a methylsulfonyl group attached to the phenyl ring and an amine group at the 5-position of the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfonyl)-1-phenyl-1H-pyrazol-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by the introduction of the methylsulfonyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of 4-(Methylsulfonyl)-1-phenyl-1H-pyrazol-5-amine may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction parameters and yields. Additionally, the use of automated reactors and advanced purification techniques can enhance the overall efficiency of the production process.
化学反応の分析
Types of Reactions
4-(Methylsulfonyl)-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylsulfide group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methylsulfide derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of inflammatory diseases due to its ability to inhibit specific pathways involved in inflammation.
Industry: It can be used in the development of new materials with unique properties, such as enhanced thermal stability or conductivity.
作用機序
The mechanism of action of 4-(Methylsulfonyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. The compound’s structure allows it to fit into the active site of these enzymes, blocking their function and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4-(Methylsulfonyl)phenylacetic acid: Another compound with a methylsulfonyl group, used in organic synthesis and pharmaceuticals.
2-(4-Methylsulfonylphenyl)indole derivatives: Known for their antimicrobial and anti-inflammatory activities.
Methylsulfonylmethane (MSM): A dietary supplement with anti-inflammatory properties.
Uniqueness
4-(Methylsulfonyl)-1-phenyl-1H-pyrazol-5-amine stands out due to its specific structure, which combines the pyrazole ring with a methylsulfonyl group and an amine group. This unique combination allows it to interact with a variety of molecular targets, making it a versatile compound for research and development in multiple fields.
生物活性
4-(Methanesulfonyl)-1-phenyl-1H-pyrazol-5-amine is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities, including anticancer and anti-inflammatory properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with a methanesulfonyl group and a phenyl moiety, which contributes to its biological activity. The synthesis typically involves multi-step reactions, often starting from readily available pyrazole derivatives. Recent advancements in synthetic methodologies have allowed for more efficient production of pyrazole derivatives, enhancing their therapeutic potential.
Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties against various cancer cell lines. The specific biological activity of this compound can be summarized as follows:
- In vitro Studies : The compound has shown promising results against several human cancer cell lines, including breast (MCF-7), cervical (HeLa), and prostate cancers (PC-3). For instance, studies indicate that compounds with similar structures can achieve IC50 values as low as 0.08 µM against MCF-7 cells, suggesting potent antiproliferative effects .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is also noteworthy. Compounds similar to this compound have been reported to inhibit key inflammatory mediators such as TNF-α and IL-6. For example, certain derivatives exhibited up to 93% inhibition of IL-6 at concentrations around 10 µM, which is comparable to standard anti-inflammatory drugs like dexamethasone .
The mechanisms underlying the biological activities of pyrazole derivatives often involve the inhibition of specific enzymes or pathways critical to cancer progression and inflammation. For example:
- Enzyme Inhibition : Many pyrazole compounds act as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical models:
- Study on Breast Cancer Cells : A recent study evaluated the effects of a series of pyrazole derivatives on MCF-7 cells, revealing that compounds similar to this compound significantly inhibited cell growth and induced apoptosis.
- Anti-inflammatory Effects in Animal Models : Another study assessed the anti-inflammatory effects in rodent models, demonstrating that treatment with pyrazole derivatives led to reduced swelling and pain response in induced inflammation scenarios.
特性
CAS番号 |
879885-19-5 |
|---|---|
分子式 |
C10H11N3O2S |
分子量 |
237.28 g/mol |
IUPAC名 |
4-methylsulfonyl-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C10H11N3O2S/c1-16(14,15)9-7-12-13(10(9)11)8-5-3-2-4-6-8/h2-7H,11H2,1H3 |
InChIキー |
VUMRXXRGRHQGPZ-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(N(N=C1)C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















